molecular formula C4H5Cl3O2 B2613730 1,3-Dichloropropan-2-yl chloroformate CAS No. 55183-48-7

1,3-Dichloropropan-2-yl chloroformate

Cat. No.: B2613730
CAS No.: 55183-48-7
M. Wt: 191.43
InChI Key: WPRAJCBWNFZEAS-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 1,3-dichloropropan-2-yl chloroformate typically involves the reaction of 1,3-dichloropropan-2-ol with phosgene (COCl2) under controlled conditions . The reaction is carried out in the presence of a base, such as pyridine, to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:

1,3-Dichloropropan-2-ol+Phosgene1,3-Dichloropropan-2-yl chloroformate+HCl\text{1,3-Dichloropropan-2-ol} + \text{Phosgene} \rightarrow \text{this compound} + \text{HCl} 1,3-Dichloropropan-2-ol+Phosgene→1,3-Dichloropropan-2-yl chloroformate+HCl

Industrial production methods may vary, but they generally follow similar principles, ensuring high purity and yield of the final product .

Chemical Reactions Analysis

1,3-Dichloropropan-2-yl chloroformate undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used.

Mechanism of Action

The mechanism of action of 1,3-dichloropropan-2-yl chloroformate involves its reactivity with nucleophiles. The chloroformate group is highly electrophilic, making it susceptible to nucleophilic attack. This leads to the formation of various derivatives, depending on the nucleophile involved. The molecular targets and pathways are primarily related to its role as a reagent in organic synthesis .

Comparison with Similar Compounds

1,3-Dichloropropan-2-yl chloroformate can be compared with other chloroformates, such as:

    Methyl chloroformate: A simpler chloroformate used in similar applications but with different reactivity and properties.

    Ethyl chloroformate: Another chloroformate with slightly different reactivity and applications.

    Phenyl chloroformate: Used in the synthesis of more complex organic molecules and has distinct reactivity due to the phenyl group.

The uniqueness of this compound lies in its specific structure, which imparts unique reactivity and applications in various fields .

Properties

IUPAC Name

1,3-dichloropropan-2-yl carbonochloridate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H5Cl3O2/c5-1-3(2-6)9-4(7)8/h3H,1-2H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPRAJCBWNFZEAS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(CCl)OC(=O)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H5Cl3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.44 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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